molecular formula C23H17Cl3N2O B12001396 7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12001396
M. Wt: 443.7 g/mol
InChI Key: WBNUNZYJBJRCDJ-UHFFFAOYSA-N
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Description

7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and aromatic rings

Preparation Methods

The synthesis of 7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and chlorination reactions under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include acids, bases, and solvents like dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other chlorinated aromatic compounds and benzoxazine derivatives These compounds share structural similarities but may differ in their chemical reactivity and biological activity

Properties

Molecular Formula

C23H17Cl3N2O

Molecular Weight

443.7 g/mol

IUPAC Name

7,9-dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H17Cl3N2O/c1-13-2-4-14(5-3-13)20-12-21-18-10-17(25)11-19(26)22(18)29-23(28(21)27-20)15-6-8-16(24)9-7-15/h2-11,21,23H,12H2,1H3

InChI Key

WBNUNZYJBJRCDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC=C(C=C5)Cl

Origin of Product

United States

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